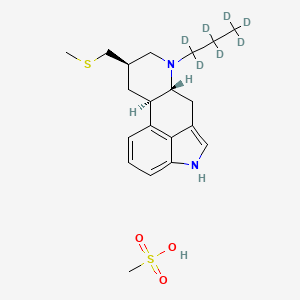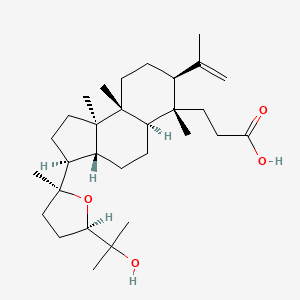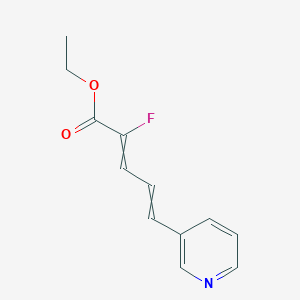
Pergolide Mesylate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Pergolide Mesylate-d7 is a complex organic molecule. It features a unique structure with multiple chiral centers and deuterium atoms, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indoloquinoline core. This is typically achieved through a series of cyclization reactions. The introduction of the heptadeuteriopropyl group is done via a deuterium exchange reaction, which requires specific conditions to ensure the incorporation of deuterium atoms. The methylsulfanylmethyl group is introduced through a substitution reaction, often using a methylsulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The indoloquinoline core can be reduced under specific conditions to yield different derivatives.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced indoloquinoline derivatives, and substituted analogs.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a model compound for studying deuterium effects in organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indoloquinoline core can intercalate with DNA, affecting transcription and replication processes. The deuterium atoms can influence the rate of metabolic reactions, leading to altered pharmacokinetics. The methylsulfanylmethyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- (6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
- (6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride
Uniqueness
The presence of deuterium atoms in the heptadeuteriopropyl group makes this compound unique compared to its non-deuterated analogs. This can lead to differences in metabolic stability and reaction kinetics, making it a valuable tool for studying isotope effects in biological systems.
Propiedades
Fórmula molecular |
C₂₀H₂₃D₇N₂O₃S₂ |
|---|---|
Peso molecular |
417.64 |
Sinónimos |
(8β)-8-[(Methylthio)methyl]-6-propylergoline-d7 Mesylate; Celance-d7; Permax-d7; Nopar-d7; LY-127809-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/new.no-structure.jpg)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)


